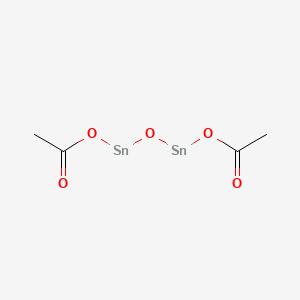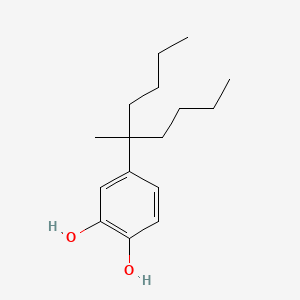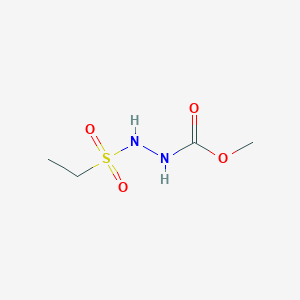
1,3-Bis(acetyloxy)distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(acetyloxy)distannoxane, also known as 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane, is a chemical compound with the molecular formula C20H42O5Sn2 and a molecular weight of 599.97 g/mol . This organotin compound is characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to two butyl groups and an acetoxy group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
1,3-Bis(acetyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The synthetic route can be summarized as follows:
[ \text{(C_4H_9)_2SnO + (CH_3CO)_2O} \rightarrow \text{(C_4H_9)_2Sn(OCOCH_3)}_2O ]
In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a solvent such as toluene or xylene to enhance the solubility of the reactants and facilitate the separation of the product.
Chemical Reactions Analysis
1,3-Bis(acetyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(acetyloxy)distannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Bis(acetyloxy)distannoxane involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with electron-rich species, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
1,3-Bis(acetyloxy)distannoxane can be compared with other organotin compounds, such as:
Dibutyltin diacetate: Similar in structure but lacks the oxygen bridge between the tin atoms.
Dibutyltin oxide: A precursor in the synthesis of this compound.
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds .
Properties
CAS No. |
57356-15-7 |
|---|---|
Molecular Formula |
C4H6O5Sn2 |
Molecular Weight |
371.51 g/mol |
IUPAC Name |
acetyloxy-(acetyloxy-λ2-stannanyl)oxytin |
InChI |
InChI=1S/2C2H4O2.O.2Sn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;;/q;;;2*+1/p-2 |
InChI Key |
PANPIBWHNXJHND-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O[Sn]O[Sn]OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)


![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)


![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
